Thiazole-2-carbaldehyde hydrochloride

Description

Nomenclature and Structural Context within Thiazole (B1198619) Derivatives

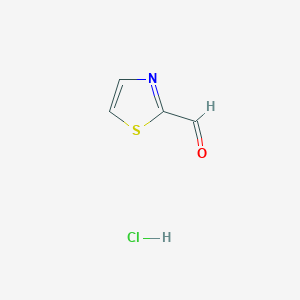

Thiazole-2-carbaldehyde hydrochloride is systematically named in accordance with IUPAC nomenclature. The core of the molecule is a thiazole ring, which is a five-membered aromatic ring containing a sulfur atom and a nitrogen atom at positions 1 and 3, respectively. analis.com.my An aldehyde group (-CHO) is substituted at the second carbon position of this ring. The "hydrochloride" designation indicates that the compound is a salt, formed by the protonation of the basic nitrogen atom of the thiazole ring by hydrochloric acid.

This compound is one of many thiazole derivatives, which are broadly classified based on the nature and position of substituents on the thiazole ring. analis.com.my The aldehyde group at the C2 position makes it a key precursor for a wide array of other functionalized thiazoles.

| Identifier | This compound | Thiazole-2-carbaldehyde (Free Base) |

|---|---|---|

| IUPAC Name | 1,3-thiazole-2-carbaldehyde;hydrochloride | 1,3-thiazole-2-carbaldehyde nih.gov |

| Synonyms | 2-Formylthiazole hydrochloride | 2-Thiazolecarboxaldehyde, 2-Formylthiazole nih.govthegoodscentscompany.com |

| CAS Number | 1035220-00-8 bldpharm.com | 10200-59-6 chemicalbook.commatrix-fine-chemicals.com |

| Molecular Formula | C₄H₄ClNOS | C₄H₃NOS nih.govchemicalbook.com |

| Molecular Weight | 149.60 g/mol | 113.14 g/mol nih.govchemicalbook.com |

| SMILES String | O=CC1=NC=CS1.Cl | O=Cc1nccs1 sigmaaldrich.com |

Significance of the Thiazole Moiety in Organic Synthesis and Chemical Building Blocks

The thiazole ring is a privileged scaffold in organic chemistry, largely due to its unique electronic and structural properties. lifechemicals.com As an aromatic heterocycle, it exhibits significant pi-electron delocalization, which confers stability. wikipedia.org However, the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom creates a nuanced reactivity profile. pharmaguideline.com

Key Reactivity Features of the Thiazole Ring:

Acidity of C2-Proton: The proton at the C2 position of the thiazole ring is notably acidic and can be removed by strong bases. This allows for the introduction of various electrophiles at this position, making it a key site for functionalization. wikipedia.orgpharmaguideline.comnih.gov

Electrophilic Substitution: Electrophilic attacks, such as halogenation and nitration, preferentially occur at the C5 position, which is the most electron-rich carbon in the ring. wikipedia.orgpharmaguideline.comnumberanalytics.com

Nucleophilic Substitution: The C2 position is the most electron-deficient and is thus susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.com

These reactivity patterns make thiazole derivatives, including Thiazole-2-carbaldehyde, highly valuable as chemical building blocks. numberanalytics.combeilstein-journals.org The aldehyde group in Thiazole-2-carbaldehyde provides an additional reactive site, allowing it to participate in a wide range of synthetic transformations. It is used as a reactant in the synthesis of more complex molecules such as benzothiazine N-acylhydrazones and thiazole-2-yl-(amino)methylphosphonate diethyl esters. sigmaaldrich.com Its versatility and importance as a synthetic intermediate are well-established in the development of new organic compounds. globalresearchonline.netnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazole-2-carbaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS.ClH/c6-3-4-5-1-2-7-4;/h1-3H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZZCPJMCLFPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856431 | |

| Record name | 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035220-00-8 | |

| Record name | 1,3-Thiazole-2-carbaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of Thiazole 2 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group at the C2 position of the thiazole (B1198619) ring is the primary site of reactivity, participating in oxidation, reduction, and various nucleophilic addition reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group of thiazole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, thiazole-2-carboxylic acid. This transformation is a standard reaction in organic chemistry. wikipedia.orglibretexts.org Common oxidizing agents, such as those based on chromium (VI) or manganese (VII), are effective for this purpose.

For instance, Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids. wikipedia.orgadichemistry.comorganic-chemistry.org The mechanism involves the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde, which is then eliminated to yield the carboxylic acid. organic-chemistry.orgyoutube.com

Potassium permanganate (B83412) (KMnO₄) is another strong oxidant that can be used. libretexts.orgdurham.ac.uk The reaction, typically carried out under basic, neutral, or acidic conditions, will convert aldehydes to carboxylic acids, often in high yield. libretexts.orgresearchgate.net The permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂) during the reaction. durham.ac.uk

| Reactant | Oxidizing Agent | Product |

|---|---|---|

| Thiazole-2-carbaldehyde | Jones Reagent (CrO₃/H₂SO₄/Acetone) | Thiazole-2-carboxylic acid |

| Thiazole-2-carbaldehyde | Potassium Permanganate (KMnO₄) | Thiazole-2-carboxylic acid |

Reduction Reactions to Alcohols

The reduction of the aldehyde group in thiazole-2-carbaldehyde yields the corresponding primary alcohol, thiazol-2-yl-methanol. georganics.sk This is a common and synthetically useful transformation. Hydride reagents are typically employed for this purpose.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. nih.govyoutube.com The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a weak acid neutralizes the resulting alkoxide to give the alcohol. youtube.comreddit.com This method is advantageous due to its operational simplicity and the stability of the reagent. ugm.ac.id

| Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Thiazole-2-carbaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Thiazol-2-yl-methanol |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of thiazole-2-carbaldehyde is susceptible to attack by various nucleophiles. These reactions typically involve the initial addition of the nucleophile to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.

Thiazole-2-carbaldehyde reacts with primary amines in an acid-catalyzed condensation reaction to form imines, commonly known as Schiff bases. libretexts.org This reaction is reversible and involves the nucleophilic attack of the amine nitrogen on the aldehyde's carbonyl carbon. libretexts.org

The mechanism proceeds through a carbinolamine intermediate. Protonation of the hydroxyl group of the carbinolamine makes it a good leaving group (water), which is subsequently eliminated to form the C=N double bond of the imine after deprotonation. libretexts.org The reaction rate is optimal in mildly acidic conditions (pH ~5). libretexts.org The synthesis of Schiff bases from thiazole aldehydes is a common strategy for creating diverse molecular architectures. ijper.orgnih.gov

General Reaction Scheme for Imine Formation:

Thiazole-CHO + R-NH₂ ⇌ Thiazole-CH=N-R + H₂O

Analogous to imine formation, thiazole-2-carbaldehyde reacts with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., phenylhydrazine) to form hydrazones. mdpi.comnih.gov These compounds are characterized by the R¹R²C=N-NH₂ functional group. The reaction is a condensation process where the nucleophilic amino group of hydrazine attacks the carbonyl carbon of the aldehyde. mdpi.comacs.org

This is followed by dehydration to yield the final hydrazone product. acs.orgresearchgate.net The formation of hydrazones from thiazole-containing precursors is a widely used method for synthesizing new heterocyclic compounds. nih.govsemanticscholar.orgnih.gov

General Reaction Scheme for Hydrazone Formation:

Thiazole-CHO + H₂N-NHR ⇌ Thiazole-CH=N-NHR + H₂O

A specific example of imine formation is the reaction of thiazole-2-carbaldehyde with amino acid esters, such as L-leucine t-butyl ester hydrochloride, to produce imino esters. This reaction follows the same general mechanism as Schiff base formation.

The nucleophilic primary amino group of the L-leucine t-butyl ester attacks the electrophilic carbonyl carbon of thiazole-2-carbaldehyde. After the initial addition, a molecule of water is eliminated, resulting in the formation of a C=N double bond. The product is an imino ester that incorporates the thiazole ring and the amino acid moiety. Such reactions are valuable for creating peptidomimetics and other complex molecular structures. nih.gov

Formation of Thiazole-2-yl-(amino)methylphosphonate Diethyl Esters

The synthesis of α-aminophosphonates from thiazole-2-carbaldehyde is a significant transformation, yielding compounds with potential biological applications. This is typically achieved through a one-pot, three-component reaction involving the aldehyde, an amine, and diethyl phosphite (B83602). This reaction is a variant of the Pudovik reaction, often referred to as the Kabachnik-Fields reaction. wikipedia.org

The mechanism proceeds through the initial formation of an imine from the condensation of thiazole-2-carbaldehyde and a primary or secondary amine. Subsequently, diethyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition step. wikipedia.org This hydrophosphonylation step is often catalyzed by a Lewis acid or a base to afford the final diethyl thiazole-2-yl-(amino)methylphosphonate product. Thiazole-2-carbaldehyde serves as a key reactant in the synthesis of these phosphonate (B1237965) esters. sigmaaldrich.com

The versatility of this reaction allows for the introduction of various substituents on the amino group, depending on the amine used in the synthesis.

Table 1: Representative Kabachnik-Fields Reaction for Thiazole-2-carbaldehyde

| Aldehyde | Amine (R-NH₂) | Phosphite Source | Product |

| Thiazole-2-carbaldehyde | Phenylamine | Diethyl phosphite | Diethyl ((phenylamino)(thiazol-2-yl)methyl)phosphonate |

| Thiazole-2-carbaldehyde | Benzylamine | Diethyl phosphite | Diethyl ((benzylamino)(thiazol-2-yl)methyl)phosphonate |

| Thiazole-2-carbaldehyde | Cyclohexylamine | Diethyl phosphite | Diethyl ((cyclohexylamino)(thiazol-2-yl)methyl)phosphonate |

Baylis-Hillman Reaction (e.g., with Methyl Acrylate (B77674), Catalyzed by DABCO)

Thiazole-2-carbaldehyde readily participates in the Baylis-Hillman reaction, a carbon-carbon bond-forming process that couples an aldehyde with an activated alkene. sigmaaldrich.com A common example involves the reaction with methyl acrylate, catalyzed by a nucleophilic tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO). sigmaaldrich.com

The reaction mechanism is initiated by the conjugate addition of DABCO to methyl acrylate, which generates a zwitterionic enolate intermediate. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of thiazole-2-carbaldehyde. A subsequent proton transfer and elimination of the DABCO catalyst yields the final product, a highly functionalized allylic alcohol. The reaction is valued for its atom economy, as all atoms from the reactants are incorporated into the product.

The efficiency and rate of the Baylis-Hillman reaction can be influenced by factors such as the choice of solvent and temperature.

Table 2: Baylis-Hillman Reaction of Thiazole-2-carbaldehyde

| Aldehyde | Activated Alkene | Catalyst | Typical Solvent | Product |

| Thiazole-2-carbaldehyde | Methyl Acrylate | DABCO | THF / DMF | Methyl 2-(hydroxy(thiazol-2-yl)methyl)acrylate |

| Thiazole-2-carbaldehyde | Acrylonitrile | DABCO | Dioxane | 2-(Hydroxy(thiazol-2-yl)methyl)acrylonitrile |

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org Thiazole-2-carbaldehyde, as an aldehyde, serves as the electrophilic component in this reaction. The reaction is typically catalyzed by a weak base, such as an amine like piperidine, or under various other conditions, including microwave assistance. wikipedia.orgbanglajol.info

Active methylene compounds suitable for this reaction are those with two electron-withdrawing groups flanking a CH₂ group, such as malononitrile (B47326) or ethyl cyanoacetate. wikipedia.orgsphinxsai.com The catalyst facilitates the deprotonation of the active methylene compound to form a carbanion, which then attacks the carbonyl carbon of thiazole-2-carbaldehyde. The resulting aldol-type adduct readily undergoes dehydration to produce the final condensed product, which features a new carbon-carbon double bond. wikipedia.org

Table 3: Knoevenagel Condensation of Thiazole-2-carbaldehyde

| Active Methylene Compound | Catalyst | Typical Product |

| Malononitrile | Piperidine | 2-(Thiazol-2-ylmethylene)malononitrile |

| Ethyl Cyanoacetate | Urea (Microwave) | Ethyl 2-cyano-3-(thiazol-2-yl)acrylate |

| Cyanoacetic acid | Pyridine | 2-Cyano-3-(thiazol-2-yl)acrylic acid |

| Meldrum's acid | Glycine | 5-(Thiazol-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Reactions of the Thiazole Ring System

Electrophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing character of the nitrogen atom, which deactivates the ring system. ias.ac.in The presence of the electron-withdrawing carbaldehyde group at the C-2 position further deactivates the nucleus. Theoretical calculations and experimental evidence show that the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic attack, should a reaction occur. pharmaguideline.comwikipedia.org

Reactions such as nitration and halogenation require harsh conditions. ias.ac.innumberanalytics.com For example, sulfonation of unsubstituted thiazole requires heating at high temperatures to yield the thiazole-5-sulfonic acid. ias.ac.in While electron-donating groups at C-2 can facilitate electrophilic attack at C-5, the C-2 carbaldehyde group has the opposite effect, making substitution challenging. pharmaguideline.com

Nucleophilic Substitution Reactions on the Thiazole Nucleus

Nucleophilic substitution on an unsubstituted thiazole ring is uncommon. Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring. numberanalytics.com The C-2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. ias.ac.inpharmaguideline.com

In a hypothetical molecule like 5-bromo-thiazole-2-carbaldehyde, the bromine atom at the C-5 position could potentially be displaced by a strong nucleophile. The electron-withdrawing aldehyde group at C-2 would help to stabilize the negative charge in the Meisenheimer-type intermediate formed during a nucleophilic aromatic substitution (SNAr) reaction, thereby activating the ring towards such a transformation. However, direct nucleophilic displacement of a hydride ion from the thiazole-2-carbaldehyde ring is not a feasible reaction pathway.

Metalation at C-2 Position with Organolithium Reagents

The proton at the C-2 position of the thiazole ring is the most acidic proton on the nucleus and can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium). pharmaguideline.comwikipedia.org This deprotonation generates a C-2 lithiated thiazole species, which is a powerful nucleophile. nih.gov

However, performing this reaction directly on thiazole-2-carbaldehyde is not practical. Organolithium reagents are highly reactive nucleophiles that would preferentially add to the electrophilic carbonyl carbon of the aldehyde group rather than deprotonating the C-2 position of the ring.

Instead, C-2 metalation is a key step in the synthesis of thiazole-2-carbaldehyde itself. A common synthetic route involves a halogen-metal exchange, for instance, by treating 2-bromothiazole (B21250) with an organolithium reagent at low temperatures (e.g., -75 °C). The resulting 2-lithiothiazole is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality at the C-2 position after an aqueous workup. google.comresearchgate.net

Ring Cleavage and Stability under Acidic Conditions

While the thiazole ring itself is robust, the presence of the aldehyde group at the 2-position introduces a site for potential reactions in acidic media. Under strongly acidic conditions, the aldehyde functional group can be protonated, which may activate it towards subsequent reactions. However, general literature on thiazoles suggests good stability with metal reductions in hydrochloric acid, indicating the ring's resilience. pharmaguideline.com Specific studies detailing the ring cleavage of Thiazole-2-carbaldehyde hydrochloride under acidic conditions are not extensively documented, suggesting that the ring remains intact under typical acidic reaction conditions where the aldehyde group might undergo reactions like acetal (B89532) formation. The stability of the thiazole nucleus is a key feature, allowing for various chemical transformations to be carried out on its substituents without disrupting the core heterocyclic structure.

Hydrogenation and Reduction of the Thiazole Ring

The thiazole ring of Thiazole-2-carbaldehyde demonstrates varied reactivity towards hydrogenation and reduction, largely dependent on the choice of catalyst and reaction conditions. Generally, the aromatic nature of the thiazole ring makes it resistant to catalytic hydrogenation under standard conditions. For instance, the thiazole ring shows good stability with platinum catalysts for hydrogenation and during metal reductions in hydrochloric acid. pharmaguideline.com

However, more aggressive reducing agents can effect changes to the thiazole ring. The use of Raney nickel, a catalyst known for its ability to effect desulfurization, leads to the reduction of the thiazole ring, ultimately resulting in its degradation through cleavage of the carbon-sulfur bonds. pharmaguideline.comorganicreactions.org This process of desulfurization is a characteristic reaction for many sulfur-containing heterocyclic compounds when treated with Raney nickel. ias.ac.inyoutube.com

The following table summarizes the outcomes of different reduction methods on the thiazole ring:

| Reagent/Catalyst | Conditions | Outcome for the Thiazole Ring | Reference |

|---|---|---|---|

| Platinum (Pt) | Catalytic Hydrogenation | Stable, ring is not reduced | pharmaguideline.com |

| Metal in HCl | Reduction | Stable, ring is not reduced | pharmaguideline.com |

| Raney Nickel (Ni) | Heating | Ring reduction, desulfurization, and degradation | pharmaguideline.com |

Donor-Acceptor Reactions Involving the Thiazole Ring

The thiazole ring in Thiazole-2-carbaldehyde can participate in donor-acceptor interactions, a property that is of significant interest in the development of materials with specific electronic and optical properties. nih.gov The electronic nature of the thiazole ring is somewhat nuanced; while it is an electron-rich heterocycle, it can also act as a weak electron-donor unit in conjugated systems. rsc.org This dual character allows for the fine-tuning of the frontier molecular orbital energy levels (HOMO and LUMO) in donor-acceptor alternating conjugated materials. rsc.org

The following table provides examples of how the thiazole unit influences the electronic properties of donor-acceptor systems.

| System | Role of Thiazole | Observed Effect | Reference |

|---|---|---|---|

| Donor-Acceptor Alternating Conjugated Materials | Weak electron-donor | Simultaneous downshift of HOMO and LUMO levels | rsc.org |

| Thiophene and Thiazole based Conjugated Oligomers | Acceptor | Exhibits intramolecular charge transfer, leading to blue light emission | nih.gov |

| Donor-Acceptor Stilbene Analogues | Can reinforce or oppose the molecular dipole depending on orientation | Affects the first hyperpolarizability (β) | researchgate.net |

Intramolecular Nucleophilic Substitution Reactions

The thiazole ring system can participate in intramolecular nucleophilic substitution reactions, a process that is valuable for the synthesis of fused heterocyclic systems. nih.gov In derivatives of Thiazole-2-carbaldehyde appropriately substituted with a nucleophilic group and a leaving group, cyclization can occur. The C2 position of the thiazole ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized, which further increases the acidity of the C2-proton. pharmaguideline.com

While specific examples involving Thiazole-2-carbaldehyde are not extensively documented in the readily available literature, the general reactivity pattern of thiazoles suggests that such transformations are feasible. For instance, a derivative of Thiazole-2-carbaldehyde could be envisioned where the aldehyde is first converted to an imine, and a nucleophile elsewhere in the molecule could attack a suitably positioned electrophilic center on the thiazole ring or a substituent. The formation of imidazo[4,5-d]thiazoles through intramolecular cyclization of polysubstituted thiazoles has been reported, demonstrating the utility of this reaction type. researchgate.net

Photochemical Reactions

The thiazole ring is known to undergo photochemical reactions upon UV irradiation. nih.gov These reactions often involve ring cleavage and rearrangement to form a variety of products. Studies on thiazole itself have shown that UV-induced photoreactions can lead to the formation of isocyano compounds and ethynyl (B1212043) compounds through the cleavage of the S1-C5 or S1-C2 bonds. researchgate.net

For Thiazole-2-carbaldehyde, the presence of the carbaldehyde group can influence the photochemical behavior. The aldehyde group itself has known photochemical reactivity, and its electronic interaction with the thiazole ring could lead to different reaction pathways compared to unsubstituted thiazole. Research on thiazole-substituted bicyclic aziridines has shown that the thiazole moiety influences the photochromic properties of the molecule. nih.gov Upon UV irradiation, these compounds can undergo ring-opening to form colored zwitterionic species. nih.gov While direct photochemical studies on Thiazole-2-carbaldehyde are not abundant, the known reactivity of the thiazole ring and other aromatic aldehydes suggests that it would be photochemically active, likely leading to complex product mixtures resulting from ring fragmentation and reactions involving the aldehyde group.

Arylation Reactions

The thiazole ring can be functionalized through direct arylation reactions, which involve the formation of a carbon-carbon bond between a C-H bond of the thiazole ring and an aryl group. nih.gov These reactions are typically catalyzed by transition metals such as palladium and copper. The C2 and C5 positions of the thiazole ring are the most common sites for arylation. nih.govorganic-chemistry.org

Palladium-catalyzed direct C-H arylation of thiazoles allows for the regioselective introduction of aryl groups. nih.gov The choice of ligands and bases can control whether the arylation occurs at the C2 or C5 position. nih.gov For example, a Pd/PPh3/NaOtBu system can favor C2-arylation, while a Pd catalyst with a bidentate nitrogen ligand like bathophenanthroline (B157979) (Bphen) and K3PO4 can direct the arylation to the C5 position. nih.gov

Copper-catalyzed arylation provides a more cost-effective alternative to palladium-catalyzed methods. organic-chemistry.orgnih.gov Copper iodide (CuI) in combination with a suitable base like lithium tert-butoxide can effectively catalyze the arylation of various heterocycles, including thiazoles, with aryl iodides. organic-chemistry.org

The following table summarizes representative conditions for the arylation of thiazole derivatives.

| Catalyst System | Arylating Agent | Position of Arylation | Key Features | Reference |

|---|---|---|---|---|

| Pd/PPh3/NaOtBu | Aryl halides | C2 | High yields for C2-arylated thiazoles. | nih.gov |

| Pd/Bphen/K3PO4 | Aryl halides | C5 | Provides access to C5-arylated thiazoles. | nih.gov |

| Pd(OAc)2 (ligand-free) | Aryl bromides | C5 | Economical and environmentally attractive method. | organic-chemistry.org |

| CuI/LiOtBu | Aryl iodides | General | Cost-effective alternative to palladium catalysis. | organic-chemistry.orgnih.gov |

Cycloaddition Reactions

Thiazoles can participate in cycloaddition reactions, although the aromaticity of the ring often necessitates harsh reaction conditions, such as high temperatures. wikipedia.org One of the most well-known types of cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgyoutube.comkhanacademy.org While thiazole itself is not a typical diene, derivatives such as 4-alkenylthiazoles can act as all-carbon dienes in Diels-Alder reactions. wikipedia.org In these cases, the diene system is composed of the double bond in the alkenyl substituent and the C4=C5 double bond of the thiazole ring. wikipedia.org

Another important class of cycloadditions involving thiazole derivatives is the [3+2] cycloaddition. nih.govnih.gov These reactions are particularly useful for the synthesis of spirocyclic compounds and other complex heterocyclic systems. For example, azomethine ylides generated in situ can undergo [3+2] cycloaddition with the double bond of a thiazole derivative acting as the dipolarophile. nih.gov Furthermore, pyrazolyl thiazole derivatives have been synthesized using a copper-catalyzed [3+2] cycloaddition reaction. nih.gov

While specific examples of Thiazole-2-carbaldehyde participating as a reactant in cycloaddition reactions are not prevalent in the literature, its derivatives can be designed to undergo such transformations. The aldehyde group could be converted into a dienophilic or dipolarophilic moiety, or a diene could be introduced at another position of the thiazole ring to facilitate intramolecular cycloadditions.

Dimerization Processes

Thiazole-2-carbaldehyde, in the presence of suitable catalysts, can undergo dimerization through a process analogous to the benzoin (B196080) condensation. This reaction involves the coupling of two aldehyde molecules to form an α-hydroxy ketone, a class of molecules also known as acyloins. The dimerization of Thiazole-2-carbaldehyde specifically leads to the formation of a thiazo-substituted acyloin. This transformation is of significant interest as it represents a key method for carbon-carbon bond formation, initiated by the unique reactivity of the thiazole nucleus.

The most common and effective catalysts for this process are nucleophiles, with cyanide ions and N-heterocyclic carbenes (NHCs) being the most prominent examples. wikipedia.org Thiazolium salts, closely related to the structure of Thiazole-2-carbaldehyde itself, are precursors to catalytically active NHCs. organic-chemistry.org

The generally accepted mechanism for this dimerization, when catalyzed by a thiazolium salt, begins with the deprotonation of the thiazolium salt by a base to generate the N-heterocyclic carbene. This carbene then nucleophilically attacks the carbonyl carbon of a Thiazole-2-carbaldehyde molecule. A subsequent proton transfer results in the formation of a key intermediate known as the Breslow intermediate. This intermediate effectively reverses the polarity of the original aldehyde carbonyl carbon, a phenomenon referred to as "umpolung." The now nucleophilic carbon of the Breslow intermediate attacks the electrophilic carbonyl carbon of a second molecule of Thiazole-2-carbaldehyde. The resulting adduct then eliminates the NHC catalyst to yield the final α-hydroxy ketone dimer and regenerate the catalyst for subsequent cycles.

While specific studies focusing exclusively on the dimerization of Thiazole-2-carbaldehyde are not extensively detailed in the literature, the reaction is known to occur. The benzoin condensation of other heterocyclic aldehydes, such as furfural (B47365) and thiophenecarboxaldehyde, has been well-documented and provides a strong model for the reactivity of Thiazole-2-carbaldehyde. These reactions are typically catalyzed by thiazolium salts in the presence of a base, and they proceed to give the corresponding furoin (B1674284) and thenoin products in moderate to high yields. For instance, heteroaromatic aldehydes have been shown to be highly reactive in NHC-catalyzed benzoin condensations, often reaching completion in as little as 30 minutes with nearly quantitative yields. eurjchem.comeurjchem.com The self-condensation of furfural, for example, can yield furoin in over 99% yield under optimized conditions with a thiazolium-derived catalyst. mdpi.com

The following table provides representative data for the benzoin condensation of heterocyclic aldehydes, which serves as a strong analogue for the dimerization of Thiazole-2-carbaldehyde.

| Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Furfural | Thiazolium salt/Et3N | - | 60 | 1 h | >99 | mdpi.com |

| 2-Thiophenecarboxaldehyde | Imidazolium salt/KOtBu | THF | rt | 30 min | 98 | eurjchem.com |

| Benzaldehyde | Imidazolium salt/KOtBu | THF | rt | 30 min | 95 | eurjchem.com |

Coordination Chemistry and Ligand Design

Thiazole-2-carbaldehyde as a Monodentate Ligand

In its simplest form, thiazole-2-carbaldehyde can act as a monodentate ligand, coordinating to a metal center through the nitrogen atom of the thiazole (B1198619) ring. The lone pair of electrons on the nitrogen atom is available for donation to a metal ion, forming a coordinate covalent bond. This mode of coordination is foundational to understanding the more complex interactions of its derivatives. While the aldehyde group itself is a weaker coordinating agent, its electronic influence on the thiazole ring can modulate the donor strength of the nitrogen atom.

Thiazole-2-carbaldehyde Derivatives as Polydentate Ligands

The true versatility of thiazole-2-carbaldehyde in ligand design is realized through the chemical transformation of its aldehyde group. Condensation reactions with various primary amines lead to the formation of Schiff base derivatives, while reactions involving cyclization can yield thiazoline-based ligands. These derivatives are capable of acting as polydentate ligands, binding to metal ions through multiple donor atoms and forming stable chelate rings.

Schiff bases are a class of compounds containing a carbon-nitrogen double bond (imine), typically formed by the condensation of a primary amine and an aldehyde or ketone. Thiazole-2-carbaldehyde readily reacts with a wide range of amines to produce Schiff base ligands with varying denticity and donor atom sets. For instance, reaction with a simple amine can yield a bidentate ligand, coordinating through the thiazole nitrogen and the imine nitrogen. The incorporation of additional donor groups in the amine precursor, such as hydroxyl or carboxyl groups, can lead to tridentate or even tetradentate ligands.

These Schiff base ligands have been extensively used to synthesize a variety of metal complexes. The electronic and steric properties of the Schiff base can be fine-tuned by judicious selection of the amine component, which in turn influences the geometry, stability, and reactivity of the resulting metal complex.

Thiazolines are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, and they represent a partially saturated analog of thiazoles. Thiazoline-based ligands can be synthesized from thiazole-2-carbaldehyde through multi-step reaction sequences. These ligands have garnered attention in coordination chemistry due to their unique stereoelectronic properties and their potential applications in catalysis and materials science. The synthesis of these ligands often involves the reaction of the aldehyde with a bifunctional reagent, leading to the formation of the thiazoline (B8809763) ring.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from thiazole-2-carbaldehyde is typically achieved by reacting the desired ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and geometry.

Thiazole-derived ligands, particularly Schiff bases, form stable complexes with a wide range of transition metals, with copper(II) being a notable example. The coordination of these ligands to Cu(II) ions often results in colored complexes with interesting magnetic and electronic properties. The synthesis of these complexes is generally straightforward, involving the mixing of stoichiometric amounts of the ligand and a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like ethanol (B145695) or methanol (B129727), often with gentle heating.

The stoichiometry of the metal complexes formed is dependent on the nature of the ligand and the metal ion, as well as the reaction conditions. Common stoichiometries observed for complexes with bidentate Schiff base ligands derived from thiazole-2-carbaldehyde are 1:1 and 1:2 (metal:ligand).

The geometry of the coordination sphere around the metal ion is dictated by the coordination number and the electronic configuration of the metal, as well as the steric constraints imposed by the ligand. For copper(II) complexes with bidentate Schiff bases, square planar and distorted octahedral geometries are commonly observed.

Table 1: Selected Spectroscopic Data for a Representative Copper(II) Complex with a Thiazole-2-carbaldehyde Schiff Base Derivative

| Spectroscopic Technique | Characteristic Feature | Wavenumber/Wavelength | Assignment |

| FT-IR | C=N stretch (imine) | ~1600-1630 cm⁻¹ | Coordination of the imine nitrogen to the metal center is indicated by a shift in this band compared to the free ligand. |

| FT-IR | M-N stretch | ~420-550 cm⁻¹ | Appearance of a new band in the complex, confirming the formation of a metal-nitrogen bond. |

| UV-Vis | d-d transition | ~600-700 nm | Corresponds to the electronic transitions within the d-orbitals of the Cu(II) ion in a specific coordination environment. |

Table 2: Selected Bond Lengths and Angles for a Representative Copper(II) Complex with a Bidentate Thiazole Schiff Base Ligand

| Parameter | Value (Å or °) | Description |

| Cu-N (thiazole) | ~2.0 Å | Bond length between the copper(II) ion and the nitrogen atom of the thiazole ring. |

| Cu-N (imine) | ~1.95 Å | Bond length between the copper(II) ion and the nitrogen atom of the imine group. |

| N-Cu-N | ~90° | Bite angle of the bidentate Schiff base ligand. |

The precise values of these parameters can be determined through single-crystal X-ray diffraction studies and provide definitive information about the coordination geometry.

Role in Metal-Complex Catalysis

Thiazole-2-carbaldehyde serves as a crucial building block in the synthesis of specialized ligands for metal-complex catalysis. While the compound itself is not typically a direct catalyst, its aldehyde functional group allows for straightforward conversion into more complex ligand structures, particularly Schiff bases. These Schiff base ligands, formed through the condensation reaction of Thiazole-2-carbaldehyde with various primary amines, are renowned for their ability to coordinate with a wide array of transition metals to form stable and catalytically active complexes. ijper.orgorientjchem.orgtsijournals.com

The resulting metal complexes, featuring central metal ions such as Palladium(II), Copper(II), Cobalt(II), and Nickel(II), leverage the unique electronic properties and coordination geometry provided by the thiazole-containing ligand. ijper.orgorientjchem.org The thiazole ring, along with the imine nitrogen of the Schiff base linkage, acts as a potent chelating agent, stabilizing the metal center and influencing its catalytic behavior. tsijournals.com These complexes have demonstrated significant efficacy in various organic transformations. orientjchem.org

A notable application is in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. For instance, Palladium(II) complexes incorporating thiazole-hydrazone Schiff base ligands have been identified as effective catalysts for Suzuki-Miyaura coupling reactions. researchgate.netbohrium.comscilit.com These reactions are vital for the synthesis of biaryls, a common structural motif in pharmaceuticals and materials science. The thiazole-based ligand plays a key role in the catalytic cycle, facilitating the oxidative addition and reductive elimination steps. Similarly, nanomagnetic palladium(0) complexes with triazole-based Schiff base ligands have shown high efficiency as heterogeneous catalysts in Mizoroki–Heck cross-coupling reactions. nih.gov

Furthermore, research has explored the catalytic potential of these complexes in other significant reactions. A Palladium(II) complex with a thiazole-derived ligand proved to be a powerful and reusable catalyst for the one-pot synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, offering advantages such as mild reaction conditions, short reaction times, and high product yields. acs.org Copper(II) Schiff base complexes have also been investigated for their catalytic properties in oxidation reactions and cycloaddition processes. acs.orgresearchgate.net The versatility of Thiazole-2-carbaldehyde as a ligand precursor allows for the fine-tuning of the electronic and steric properties of the resulting metal complex, enabling the development of catalysts with enhanced activity and selectivity for specific applications. researchgate.net

The table below summarizes representative catalytic applications of metal complexes derived from Thiazole-2-carbaldehyde-based ligands.

Table 1: Catalytic Applications of Metal Complexes Derived from Thiazole-Based Ligands

| Reaction | Catalyst | Reactants | Conditions | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(II) complex with thiazole-hydrazone Schiff base ligand | Aryl halides, Phenylboronic acid | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., N,N-dimethylacetamide), 100°C | >90% conversion |

| Mizoroki–Heck Coupling | Nanomagnetic triazole-based Schiff-base complex of Palladium(0) | Aryl halides, Butyl acrylate (B77674) | Green solvent (PEG-400) | High efficiency |

| Pyrazole-4-carbonitrile Synthesis | Palladium(II) complex with thiazole-derived ligand | Aromatic aldehyde, Malononitrile (B47326), Phenylhydrazine | Ultrasonic irradiation, 80°C, H₂O | Excellent |

Supramolecular Chemistry and Self Assembly Processes

Thiazole-2-carbaldehyde in Dynamic Covalent Assemblies

Thiazole-2-carbaldehyde is a valuable component in the construction of dynamic covalent assemblies due to the reversible nature of the reactions its aldehyde functional group can undergo. Dynamic covalent chemistry (DCC) utilizes reversible reactions to form discrete molecules and extended structures under thermodynamic control, allowing for "proof-reading" and "error-checking" processes that lead to the most stable products. rsc.org

The primary dynamic covalent reaction involving thiazole-2-carbaldehyde is the formation of imines (or Schiff bases) through its condensation with primary amines. This reaction is reversible and can be catalyzed by acid, allowing the system to reach thermodynamic equilibrium. rsc.org The resulting imine bond is robust, yet sufficiently dynamic to allow for the assembly to respond to external stimuli such as changes in pH or the introduction of competing reagents.

This principle has been demonstrated in the broader context of covalent organic frameworks (COFs), where imine linkages are often employed to create crystalline, porous networks. While not specifically detailing thiazole-2-carbaldehyde, studies have shown that imine-linked COFs can be converted into more stable, isostructural frameworks containing thiazole (B1198619) linkages through post-synthetic modification. berkeley.edunih.gov This highlights the utility of the dynamic imine bond as a stepping stone to more permanent, functional structures. The initial imine-based assembly, formed from aldehydes and amines, allows for error correction and crystallization, after which the linkage can be transformed into a non-reversible bond, locking in the desired ordered structure.

The general scheme for the participation of a thiazole aldehyde in a dynamic covalent assembly via imine formation is presented below:

| Reactant 1 | Reactant 2 | Dynamic Covalent Bond | Resulting Assembly |

| Thiazole-2-carbaldehyde | Primary Amine | Imine (-C=N-) | Dynamic Covalent Assembly (e.g., macrocycle, cage, polymer, COF) |

Component Exchange within Multi-Component Assemblies

A key feature of dynamic covalent systems is the ability to undergo component exchange, where building blocks within an assembly are swapped for new components from the surrounding solution. This process is fundamental to the adaptability and stimuli-responsive nature of these systems. For assemblies incorporating thiazole-2-carbaldehyde, this exchange can occur at the aldehyde-derived imine linkage.

If an imine-based assembly constructed from thiazole-2-carbaldehyde is exposed to a solution containing a different aldehyde or a different amine, a re-equilibration process can occur. The existing imine bonds can break and reform, leading to the incorporation of the new components into the structure, provided the resulting new assembly is thermodynamically stable. This exchange can be monitored by techniques such as NMR spectroscopy to follow the change in the chemical environment of the components over time.

This principle of component exchange has been explored in various dynamic covalent systems. For instance, linker exchange in imine-linked COFs allows for the post-synthetic modification of the framework's properties. berkeley.edu An existing diamine linker can be replaced by a new one with different functionality, demonstrating the dynamic nature of the entire structure. While specific studies focusing on thiazole-2-carbaldehyde are not prevalent, the established principles of dynamic imine chemistry strongly suggest its capability to participate in such exchange processes.

Influence of Aldehyde Electrophilicity and Ligand Lewis Basicity on Assembly Formation

The formation and stability of supramolecular assemblies derived from thiazole-2-carbaldehyde are governed by a delicate balance of electronic and structural factors. Two of the most critical parameters are the electrophilicity of the aldehyde's carbonyl carbon and the Lewis basicity of the thiazole ring's nitrogen atom.

Aldehyde Electrophilicity: The rate and equilibrium position of imine formation are highly dependent on the electrophilicity of the carbonyl carbon. The thiazole ring, being an electron-withdrawing group, increases the partial positive charge on the aldehyde's carbon atom, making it more susceptible to nucleophilic attack by an amine. The electronic properties of substituents on the thiazole ring can further tune this electrophilicity. Electron-withdrawing groups would enhance it, potentially leading to faster and more stable imine bond formation, while electron-donating groups would have the opposite effect. This principle is well-documented in related systems, where substituent effects on salicylaldehyde (B1680747) derivatives have been shown to modulate the strength of intramolecular hydrogen bonds, a factor that influences their reactivity and assembly. nih.gov

| Factor | Influence on Assembly Formation |

| High Aldehyde Electrophilicity | Favors rapid and stable imine bond formation in dynamic covalent assemblies. |

| Low Aldehyde Electrophilicity | May lead to slower formation or less stable imine-based assemblies. |

| Thiazole Lewis Basicity | Enables coordination to metal ions, leading to the formation of coordination polymers and MOFs. Can influence the electronic properties and reactivity of the aldehyde group. |

Formation of Complex Supramolecular Structures (e.g., Cylindrical, Helical)

The directional nature of the bonds and interactions involving thiazole-2-carbaldehyde and its derivatives allows for the construction of highly ordered and complex supramolecular architectures, such as helical and cylindrical structures.

Helical Structures: Chirality is a key element in the formation of helical structures. If chiral building blocks are used, for example, by reacting thiazole-2-carbaldehyde with an enantiopure amine, the resulting supramolecular polymer can adopt a preferred helical screw sense. This has been demonstrated in helical supramolecular polymers formed from the self-assembly of salt-pairs of a dendritic carboxylic acid and an enantiopure amino alcohol, where the chirality of the amino alcohol dictates the helicity of the polymer. nih.govnih.gov While not directly employing thiazole-2-carbaldehyde, these studies establish a clear precedent for the formation of helical structures through the self-assembly of chiral components. The transfer of stereochemical information from a chiral center to the macromolecular structure is a fundamental principle in supramolecular chemistry. rsc.org

Cylindrical Structures: The formation of cylindrical nanostructures typically requires building blocks with specific geometries that favor anisotropic growth. nih.gov In the context of self-assembly, this is often achieved using block copolymers or other amphiphilic molecules that pack into cylindrical micelles. nih.govresearchgate.net While direct self-assembly of thiazole-2-carbaldehyde into cylindrical structures is not well-documented, its derivatives can be incorporated into larger molecular designs that promote such morphologies. For example, rigid, planar molecules containing thiazole units could be functionalized with flexible side chains to create discotic amphiphiles, which are known to stack into columnar, or cylindrical, assemblies. The combination of covalent synthesis to create the appropriate molecular shape and subsequent non-covalent self-assembly is a powerful strategy for producing such complex architectures.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable for studying thiazole (B1198619) derivatives. irjweb.com DFT is a widely used computational method that calculates the electronic structure of atoms and molecules, providing a balance between accuracy and computational cost. tandfonline.comrdd.edu.iq Various functionals, such as B3LYP, are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to model the properties of these compounds. irjweb.comtandfonline.comresearchgate.netsciensage.info

A fundamental step in computational chemistry is molecular structure optimization, which aims to find the geometry of a molecule that corresponds to the lowest energy on the potential energy surface. irjweb.com For thiazole derivatives, DFT methods are employed to calculate the most stable three-dimensional arrangement of atoms. researchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a true minimum is located, which is confirmed when no imaginary frequencies are found in a subsequent vibrational frequency calculation. irjweb.com The optimized geometric parameters obtained from these calculations are often in good agreement with experimental data derived from techniques like X-ray crystallography. asianpubs.orgnih.gov Studies on various thiazole derivatives have successfully used functionals like B3LYP and PBE1PBE with basis sets such as 6-31G* to determine their optimized structures. asianpubs.orgresearchgate.net

The electronic properties of thiazole derivatives are largely governed by their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comlookchem.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. asianpubs.orglookchem.com

The energy of the HOMO (EHOMO) is related to the molecule's electron-donating ability, with higher values indicating a greater tendency to donate electrons. mdpi.com Conversely, the energy of the LUMO (ELUMO) relates to the electron-accepting ability, where lower values suggest a stronger capacity to accept electrons. mdpi.com The distribution of these orbitals across the molecule is also significant; for many thiazole derivatives, the HOMO and LUMO are primarily localized over the thiazole ring and adjacent conjugated systems. nih.govmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rdd.edu.iqmdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq Conversely, a small energy gap suggests the molecule is more reactive and less stable. mdpi.com This intramolecular charge transfer, facilitated by the HOMO-LUMO transition, is a key aspect of the molecule's electronic behavior. irjweb.comasianpubs.org

Table 1: Calculated Frontier Molecular Orbital Energies for Selected Thiazole Derivatives This table presents data for representative thiazole derivatives to illustrate typical computational results. The specific values for Thiazole-2-carbaldehyde hydrochloride may vary.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| Thiazole Derivative 6¹ | B3LYP/6-31G(d,p) | -5.3582 | -0.8765 | 4.4818 | nih.gov |

| Thiazole Derivative 11¹ | B3LYP/6-31G(d,p) | -5.3210 | -1.5715 | 3.7495 | nih.gov |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | B3LYP/6-311G(d,p) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Thiazole-bearing sulfonamide analog 1 | ωB97XD/6–31g(d,p) | -8.36 | -0.46 | 7.91 | mdpi.com |

| Thiazole-bearing sulfonamide analog 2 | ωB97XD/6–31g(d,p) | -8.38 | -0.46 | 7.92 | mdpi.com |

¹See reference nih.gov for full compound structures.

From the computed EHOMO and ELUMO values, several global quantum chemical parameters can be derived to further quantify the reactivity of thiazole derivatives. sciensage.info These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. researchgate.net

Key parameters include:

Ionization Potential (IP): The energy required to remove an electron. It is approximated as IP ≈ -EHOMO. niscpr.res.in

Electron Affinity (EA): The energy released when an electron is added. It is approximated as EA ≈ -ELUMO. niscpr.res.in

Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (IP + EA) / 2. researchgate.netniscpr.res.in

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. niscpr.res.in

Global Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (IP - EA) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." niscpr.res.in

Global Softness (σ): The reciprocal of global hardness (σ = 1/η), indicating the capacity of a molecule to accept electrons. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η). researchgate.net

These parameters are crucial for creating quantitative structure-activity relationships (QSAR) and understanding the electronic basis of a molecule's function. sciensage.info

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiazole Derivative Calculations performed for 1-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)-3-(4-nitrophenyl)thiourea using the B3LYP/6-311G(d,p) method. All values are in electron volts (eV).

| Parameter | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | - | -6.234 | researchgate.net |

| ELUMO | - | -2.998 | researchgate.net |

| Ionization Potential (IP) | -EHOMO | 6.234 | researchgate.net |

| Electron Affinity (EA) | -ELUMO | 2.998 | researchgate.net |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.236 | researchgate.net |

| Electronegativity (χ) | (IP + EA) / 2 | 4.616 | researchgate.net |

| Global Hardness (η) | (IP - EA) / 2 | 1.618 | researchgate.net |

| Global Softness (σ) | 1 / η | 0.618 | researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | 6.589 | researchgate.net |

Understanding the distribution of electron density within a molecule is key to identifying its reactive sites. researchgate.net Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom in a thiazole derivative. irjweb.comwikipedia.org

Mulliken population analysis provides a means of estimating partial atomic charges based on the linear combination of atomic orbitals. irjweb.comniscpr.res.inuni-muenchen.de Atoms with more negative charges are identified as nucleophilic centers (prone to attack by electrophiles), while those with more positive charges are electrophilic centers (prone to attack by nucleophiles). irjweb.com For instance, in N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, the nitrogen atoms were found to have more negative charges, indicating they are likely sites for electron donation. irjweb.com

Relativistic effects become important in computational chemistry when the velocities of electrons, particularly those in core orbitals, are a significant fraction of the speed of light. kg.ac.rs This phenomenon is primarily observed in molecules containing heavy elements (typically from the 5th period of the periodic table and beyond). kg.ac.rsnih.gov For these heavy atoms, relativity can cause a contraction of inner-shell orbitals and an expansion of valence orbitals, which significantly influences the molecule's electronic structure, geometry, and spectroscopic properties. kg.ac.rsnih.gov

For organic molecules composed of lighter elements such as carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine—the constituent elements of this compound—relativistic effects are generally negligible and are typically not included in standard DFT calculations. nih.gov Non-relativistic quantum mechanics, as described by the Schrödinger equation, provides a highly accurate description for these systems without the need for complex and computationally expensive relativistic corrections. kg.ac.rs Therefore, methods like scalar-relativistic corrections (e.g., SR-ZORA) or four-component Hamiltonians are reserved for systems containing elements like rhodium, lead, or gold, where these effects are pronounced. kg.ac.rsnih.govresearchgate.net

Mechanistic Studies via Computational Methods

Beyond static properties, DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions involving thiazole derivatives. nih.govnih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and determine the most plausible reaction pathways. nih.gov

For example, computational studies have been used to explore the biotransformation of thiazole-containing drugs, predicting the formation of reactive metabolites by calculating the energy barriers for different metabolic pathways like epoxidation and S-oxidation. nih.govresearchgate.net Similarly, DFT has been employed to investigate the mechanism of cycloaddition reactions, confirming whether a reaction proceeds through a concerted or stepwise pathway by calculating the reaction barrier and the thermodynamics of the process. nih.gov These mechanistic insights are vital for understanding the reactivity, metabolism, and potential biological activity of thiazole-based compounds. nih.gov

Molecular Dynamics (MD) Simulations

The primary application of MD simulations for thiazole-containing compounds has been in the field of drug discovery and design. plos.orgnih.govnih.govresearchgate.netresearchgate.net These studies often involve simulating the interaction of a thiazole derivative with a protein to assess its potential as a therapeutic agent. The simulations can predict the binding mode of the ligand within the protein's active site and calculate the binding free energy, which is an indicator of the ligand's affinity for the target. researchgate.net

Key insights that can be obtained from MD simulations of a compound like this compound, should it be studied in the context of a biological system, include:

Binding Stability: MD simulations can assess the stability of the complex formed between the thiazole derivative and its target protein over a period of time. nih.govresearchgate.net This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD suggests a stable binding complex. researchgate.net

Conformational Changes: The simulations can reveal how the ligand and the protein adapt their conformations upon binding. Understanding these changes is crucial for comprehending the mechanism of action. nih.gov

Interaction Analysis: MD simulations provide a detailed picture of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org This information is invaluable for the rational design of more potent and selective inhibitors.

The general workflow for conducting an MD simulation study of a thiazole derivative interacting with a protein target is summarized in the table below.

| Step | Description | Typical Software/Tools |

| System Preparation | The initial 3D structures of the protein and the thiazole ligand are obtained (e.g., from X-ray crystallography or homology modeling). The ligand is docked into the protein's binding site. The complex is then solvated in a water box with appropriate ions to neutralize the system. | AutoDock, Schrödinger Suite, Amber, GROMACS |

| Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | Amber, GROMACS, NAMD |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to be constant, allowing the solvent molecules and ions to relax around the protein-ligand complex. | Amber, GROMACS, NAMD |

| Production Run | The simulation is run for a specific period (nanoseconds to microseconds), during which the trajectory (positions and velocities of all atoms) is saved at regular intervals. | Amber, GROMACS, NAMD |

| Analysis | The saved trajectory is analyzed to calculate various properties, such as RMSD, root-mean-square fluctuation (RMSF), hydrogen bond interactions, and binding free energies. | VMD, PyMOL, GROMACS analysis tools |

Through such computational investigations, researchers can predict and understand the behavior of thiazole-containing molecules at an atomic level, guiding further experimental studies and the development of new therapeutic agents. plos.orgnih.govnih.govresearchgate.netresearchgate.net

Advanced Synthetic Applications and Derivatization

Thiazole-2-carbaldehyde as a Versatile Intermediate for Derivatization

Thiazole-2-carbaldehyde hydrochloride is a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the aldehyde functional group and the inherent chemical properties of the thiazole (B1198619) ring. The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the aldehyde carbon, making it susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations, establishing thiazole-2-carbaldehyde as a valuable building block for the synthesis of more complex molecules.

One of the notable reactions involving thiazole-2-carbaldehyde is the Baylis-Hillman reaction. For instance, it reacts with methyl acrylate (B77674) in a reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO). Furthermore, it serves as a reactant in the synthesis of various heterocyclic compounds, including benzothiazine N-acylhydrazones, which have potential anti-inflammatory and antinociceptive properties. It can also be used to synthesize thiazole-2-yl-(amino)methylphosphonate diethyl esters and imino esters through reactions with appropriate reagents. The reactivity of the aldehyde group allows for condensation reactions with various amines and other nucleophiles, leading to the formation of Schiff bases, which can then be further modified or cyclized.

Synthesis of Complex Heterocyclic Systems

Thiazole-2-carbaldehyde serves as a foundational molecule for the construction of a variety of complex heterocyclic systems. Its aldehyde functionality is a key handle for annulation and condensation reactions, leading to the formation of fused and linked heterocyclic structures.

Thiazolidinone derivatives are a class of heterocyclic compounds with a wide range of biological activities. A common and efficient method for their synthesis is the one-pot, three-component reaction involving an aromatic aldehyde, an amine, and a mercapto-acid, typically thioglycolic acid.

In this context, thiazole-2-carbaldehyde can be employed as the aldehyde component. The reaction likely proceeds through the initial formation of a Schiff base (imine) from the condensation of thiazole-2-carbaldehyde with a primary amine. Subsequent cyclization with thioglycolic acid yields the 2-(thiazol-2-yl)-substituted thiazolidin-4-one. The versatility of this reaction allows for the introduction of various substituents on the thiazolidinone ring by choosing different primary amines.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| Thiazole-2-carbaldehyde | Primary Amine | Thioglycolic Acid | 2-(Thiazol-2-yl)-thiazolidin-4-ones |

This synthetic strategy provides a straightforward and modular approach to a library of thiazole-containing thiazolidinones.

Thiazoline (B8809763) (dihydrothiazole) rings are another important class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The synthesis of thiazoline derivatives can be achieved through various methods, and the aldehyde functionality of thiazole-2-carbaldehyde can be a key starting point.

One plausible synthetic route involves the condensation of thiazole-2-carbaldehyde with a compound containing both an amino and a thiol group, such as cysteamine. This reaction would initially form a thiazolidine (B150603) intermediate, which can then be oxidized to the corresponding thiazoline. Alternatively, the aldehyde can be converted to an imine, which then undergoes cyclization with a sulfur-containing reagent. The specific reaction conditions and reagents would determine the final substitution pattern and stereochemistry of the resulting thiazoline ring.

Pyrazolo[5,1-b]thiazoles are a class of fused heterocyclic compounds that have attracted significant interest due to their potential biological activities. The synthesis of these systems typically involves the construction of the pyrazole (B372694) ring onto a pre-existing thiazole or the thiazole ring onto a pyrazole precursor.

While a direct, one-pot synthesis of pyrazolo[5,1-b]thiazoles starting from thiazole-2-carbaldehyde is not prominently described in the reviewed literature, the aldehyde functionality could potentially be used to introduce a side chain that is then elaborated into the pyrazole ring. For example, a Knoevenagel condensation of thiazole-2-carbaldehyde with an active methylene (B1212753) compound containing a nitrile group could be a starting point for building the pyrazole ring. However, more common synthetic routes described in the literature often start from precursors such as 3-amino-4-phenyl-thiazoline-2-thione or diethyl 3,6-dimethylpyrazolo[5,1-b]thiazole-2,7-dicarboxylate.

Bis-thiazoles, molecules containing two thiazole rings, are of interest in medicinal chemistry. The synthesis of symmetrical 2,2'-bisthiazoles is often achieved through the condensation of dithiooxamide (B146897) with α-bromoketones. Other methods for synthesizing bis-thiazoles involve the reaction of bis-thiosemicarbazones with α-halocarbonyl compounds.

A synthetic strategy to construct a bis-thiazole system starting from thiazole-2-carbaldehyde could involve a multi-step process. For instance, the aldehyde could be a precursor to an α-haloketone derivative of thiazole, which could then be used in a Hantzsch-type synthesis with a thioamide to form the second thiazole ring. Another approach could involve the synthesis of a bis-thiosemicarbazone from a diketone, which then reacts with an α-haloketone derived from thiazole-2-carbaldehyde. However, direct coupling methods using thiazole-2-carbaldehyde as a primary building block for both thiazole rings are not extensively documented in the reviewed literature.

The taxane (B156437) family of diterpenoids includes the important anticancer drug paclitaxel (B517696) (Taxol®). The total synthesis of paclitaxel and its analogs is a significant area of research in organic chemistry. Thiazole-2-carbaldehyde has been identified as a useful building block in the synthesis of taxane analogs.

The paclitaxel molecule consists of a complex tetracyclic core and a side chain attached at the C13 position. The synthesis of simplified analogs often involves the construction of a less complex core and the attachment of various side chains to explore structure-activity relationships. While the specific details of the incorporation of thiazole-2-carbaldehyde into taxane analogs are not extensively detailed in the provided search results, it is plausible that the thiazole moiety is incorporated into the side chain. The aldehyde functionality would allow for its attachment to the core structure or for its elaboration into a more complex side chain that is then coupled to the taxane core. The use of a heterocyclic aldehyde like thiazole-2-carbaldehyde allows for the introduction of a heteroaromatic ring into the final analog, which can significantly influence its biological activity and pharmacokinetic properties.

Formation of Carboxylic Acid Derivatives for Peptide Coupling

This compound serves as a crucial starting material for the synthesis of thiazole-2-carboxylic acid and its derivatives, which are integral components in the field of peptide synthesis. The aldehyde group is readily oxidized to a carboxylic acid, a fundamental transformation that opens the pathway for its incorporation into peptide chains.

The oxidation of thiazole-2-carbaldehyde to thiazole-2-carboxylic acid can be achieved using various oxidizing agents. A common method involves using a mixture of nitric acid and sulfuric acid, which can produce the carboxylic acid in high yields, often exceeding 85%. google.com This conversion is a key step, as the resulting thiazole-2-carboxylic acid contains the necessary functional group for amide bond formation, the cornerstone of peptide chemistry.

Once thiazole-2-carboxylic acid is formed, it can be activated for coupling with the N-terminus of an amino acid or a peptide fragment. This activation is typically accomplished using peptide coupling reagents. uni-kiel.deresearchgate.net The activated carboxylic acid then readily reacts with an amino group to form a stable amide bond, thereby incorporating the thiazole moiety into the peptide backbone. This process allows for the creation of novel peptides containing the thiazole heterocycle, a structural motif found in numerous bioactive natural products. rsc.orgnih.gov The incorporation of thiazole-based amino acids can impart unique conformational constraints and metabolic stability to the resulting peptides.

The general scheme for this process is outlined below:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Oxidation | Thiazole-2-carbaldehyde | Nitric Acid, Sulfuric Acid | Thiazole-2-carboxylic acid google.com |

| 2 | Activation & Coupling | Thiazole-2-carboxylic acid | Peptide Coupling Reagents (e.g., HATU, DCC), Amino Acid/Peptide | Thiazole-containing peptide uni-kiel.deresearchgate.net |

This synthetic route is significant in medicinal chemistry for developing peptide-based therapeutics, as the thiazole ring is a privileged structure known to confer a range of pharmacological activities. nih.govjst.go.jp

Role in the Synthesis of Amino Acid Precursors (e.g., L-Cysteine)

This compound plays a role in the synthesis of precursors to amino acids, particularly L-Cysteine, through the formation of thiazolidine derivatives. The reaction between an aldehyde and the amino acid L-cysteine, which contains both a thiol (-SH) and an amine (-NH2) group, typically results in the formation of a thiazolidine ring system.

Specifically, the aldehyde group of thiazole-2-carbaldehyde can react with the thiol and amine groups of L-cysteine to form a 2-substituted thiazolidine-4-carboxylic acid. This reaction is a condensation reaction where the sulfur atom acts as a nucleophile attacking the carbonyl carbon of the aldehyde, followed by cyclization involving the amino group.

The resulting compound, a thiazolidine derivative, can be considered a protected form of cysteine. This derivative can serve as a prodrug or a precursor that, under specific physiological conditions, can release L-cysteine. For instance, L-2-oxothiazolidine-4-carboxylate (OTC), a related cyclic derivative, is known to act as an intracellular cysteine precursor, delivering cysteine for the synthesis of glutathione. nih.gov The formation of a thiazolidine from an aldehyde and cysteine is a well-established reaction in biochemical pathways and synthetic chemistry. researchgate.netresearchgate.net

The general reaction can be depicted as:

Thiazole-2-carbaldehyde + L-Cysteine → 2-(Thiazol-2-yl)thiazolidine-4-carboxylic acid

This thiazolidine product effectively serves as a precursor to cysteine, protecting its reactive functional groups and allowing for its potential controlled release.

| Reactant A | Reactant B | Resulting Heterocycle | Product Class | Significance |

| Thiazole-2-carbaldehyde | L-Cysteine | Thiazolidine | Amino Acid Precursor | Serves as a protected form of L-cysteine nih.govresearchgate.net |

Applications in the Synthesis of Chemical Compounds for Agrochemicals and Dyes

This compound is a versatile intermediate in the synthesis of a variety of chemical compounds, including those with applications as agrochemicals and dyes. google.com The thiazole ring is a key structural feature in numerous commercially successful fungicides and insecticides. researchgate.net

Agrochemicals:

The aldehyde functionality of thiazole-2-carbaldehyde allows for its use as a building block in the construction of more complex molecules with pesticidal or herbicidal properties. The aldehyde can undergo various reactions, such as condensation, to be incorporated into larger molecular scaffolds. pharmaguideline.com For example, derivatives like 2-(4-Chlorophenyl)thiazole-4-carbaldehyde are known intermediates in the synthesis of agrochemicals, including pesticides and herbicides, which are vital for crop protection. chemimpex.com The presence of the thiazole nucleus is often associated with the biological activity of these compounds.

Examples of commercial agrochemicals containing the thiazole moiety include:

Fungicides: Thiabendazole, Thifluzamide, Ethaboxam

Insecticides: Thiamethoxam, Clothianidin

The synthesis of these and other related agrochemicals can involve intermediates derived from functionalized thiazole aldehydes.

Dyes:

The thiazole ring is also an important chromophore in the synthesis of various dyes. Thiazole-2-carbaldehyde can be a precursor for the synthesis of azo dyes, which constitute a large and commercially important class of colorants. researchgate.netgoogle.com The synthesis often involves converting the aldehyde to an amine or another functional group that can be diazotized and then coupled with a suitable aromatic compound to form the final azo dye. pharmaguideline.com The resulting thiazole azo dyes are known for their bright colors and good dyeing properties. researchgate.netresearchgate.net

| Application Area | Role of Thiazole-2-carbaldehyde | Examples of Final Products/Derivatives |

| Agrochemicals | Intermediate/Building block for complex active ingredients | Fungicides (e.g., Thiabendazole), Insecticides (e.g., Thiamethoxam) researchgate.net |

| Dyes | Precursor for chromophore synthesis | Thiazole Azo Dyes researchgate.netgoogle.com |

The reactivity of the aldehyde group, combined with the inherent properties of the thiazole ring, makes this compound a valuable starting material in the development of new agrochemicals and dyes.

Q & A

Q. What are the established synthetic routes for Thiazole-2-carbaldehyde hydrochloride, and how can its purity be optimized?

Methodological Answer: this compound is typically synthesized via condensation reactions. For example, Thiazole-2-carbaldehyde (precursor) can be prepared by reacting thiazole derivatives with appropriate aldehydes under controlled conditions. A literature-based approach involves refluxing precursors in ethanol with sodium hydroxide, followed by neutralization with hydrochloric acid (yield: 85%) . Key optimization steps include:

- Temperature control : Maintaining reflux conditions (e.g., 8–10 hours) to ensure complete reaction .

- Purification : Using pet-ether washing and recrystallization to remove unreacted starting materials .

- Yield improvement : Adjusting stoichiometric ratios of reactants (e.g., 50% NaOH solution) .

Q. Purity Validation :

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) : Peaks at δ 7.75 (dd, 5-H), 8.12 (d, 4-H), and 10.06 (s, CHO) confirm the aldehyde and thiazole protons .

- ¹³C NMR (CDCl₃) : Signals at δ 126.3 (C-5), 145.8 (C-4), 166.2 (C-2), and 183.9 (CHO) validate the structure .

Q. UV-Vis Spectroscopy :

- Detect absorbance maxima in the range of 200–300 nm, typical for conjugated thiazole systems .

Q. Mass Spectrometry :

- Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₄H₄ClNOS; calculated MW: 153.6) .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Storage : Keep in airtight, light-protected containers at 2–8°C to prevent hydrolysis or oxidation .

- Safety Precautions :